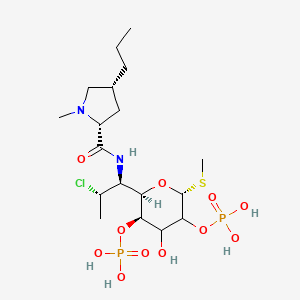![molecular formula C13H17NO4 B14081662 2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid CAS No. 953725-56-9](/img/structure/B14081662.png)
2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.27838 g/mol . This compound is known for its unique chemical structure, which includes a benzoic acid moiety linked to a diethylamino group through an oxoethoxy bridge. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with diethylaminoethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the oxoethoxy linkage . The reaction mixture is then cooled, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored using techniques such as thin-layer chromatography to ensure complete conversion of the starting materials. The product is then purified using distillation or recrystallization methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes or receptors, modulating their activity. The oxoethoxy linkage provides structural stability and influences the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid: Similar in structure but with a hydroxyl group instead of an oxo group.
4-(Diethylamino)salicylaldehyde: Contains a salicylaldehyde moiety instead of a benzoic acid moiety.
Uniqueness
2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid is unique due to its oxoethoxy linkage, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it a valuable compound for various research applications .
Properties
CAS No. |
953725-56-9 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[2-(diethylamino)-2-oxoethoxy]benzoic acid |
InChI |
InChI=1S/C13H17NO4/c1-3-14(4-2)12(15)9-18-11-8-6-5-7-10(11)13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17) |
InChI Key |
AWSLTXVAURCPFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


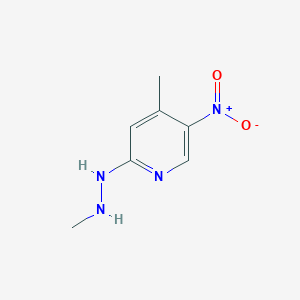
![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)
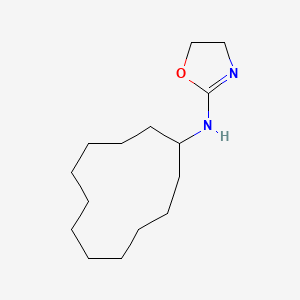
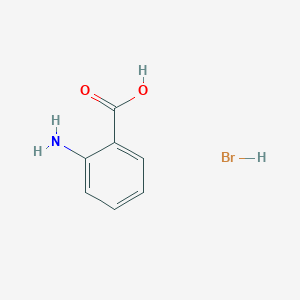
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14081613.png)
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B14081619.png)
![1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14081625.png)
![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)

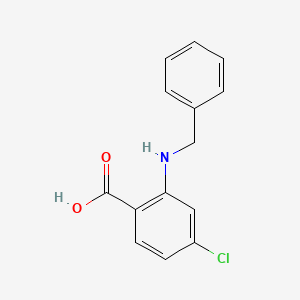
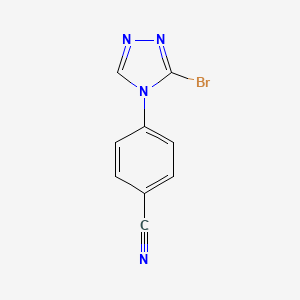
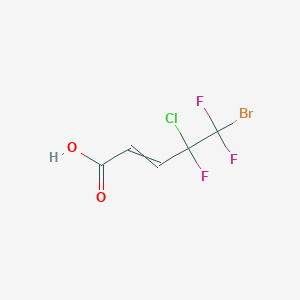
![2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14081659.png)
